Kelevan

Vue d'ensemble

Description

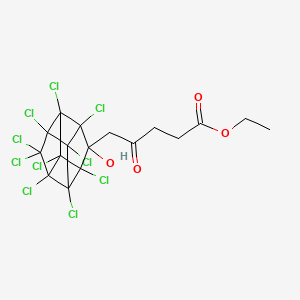

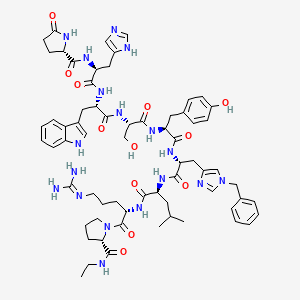

Kelevan is an insecticide known for its effectiveness in controlling pests. It is the ethyl ester of a polychlorinated alicyclic carboxylic acid, with the empirical formula C17H12Cl10O4 . This compound is occasionally discussed alongside organochlorine compounds due to its chemical structure and properties .

Applications De Recherche Scientifique

Kelevan has been extensively studied for its insecticidal properties. It is used in agriculture to control pests on various crops. Additionally, its chemical structure has made it a subject of research in environmental science, particularly in studying the effects of polychlorinated compounds on ecosystems .

In the field of chemistry, this compound is used as a reference compound for studying the reactivity of polychlorinated alicyclic compounds. Its unique structure also makes it a valuable tool in the synthesis of new insecticidal agents .

Mécanisme D'action

Target of Action

Kelevan is an insecticide . It primarily targets a variety of biting insects

Mode of Action

This compound is primarily effective as a stomach poison . It is ingested by the insects, leading to their demise

Biochemical Pathways

Given its role as an insecticide, it likely interferes with essential biochemical processes in insects, leading to their death .

Pharmacokinetics

As an insecticide, it is likely to be distributed in the environment where it is applied and metabolized over time .

Result of Action

The primary result of this compound’s action is the death of targeted insects . It achieves this through its role as a stomach poison, causing lethal effects when ingested by these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in soil and water can affect its availability to target organisms . .

Analyse Biochimique

Biochemical Properties

Kelevan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to the formation of reactive metabolites that may have toxic effects . Additionally, this compound can bind to proteins, altering their structure and function, which can disrupt normal cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in these pathways. For example, this compound has been found to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of nerve cells . Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing their respective reactions. This inhibition can disrupt metabolic pathways and lead to the accumulation of toxic intermediates . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes, which can result in altered gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of breakdown products that may have different biological activities . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in enzyme activity and gene expression . These changes can have lasting effects on cellular metabolism and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, but at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects . High doses of this compound can result in severe toxicity, including damage to the liver, kidneys, and nervous system . These toxic effects are often dose-dependent and can vary between different animal species.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes metabolize this compound into various intermediates, some of which may be toxic . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites . These changes can disrupt normal cellular metabolism and contribute to the toxic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to plasma proteins, which can facilitate its transport through the bloodstream and its distribution to various tissues . This compound can also interact with cellular transporters, affecting its uptake and accumulation within cells . These interactions can influence the localization and concentration of this compound in different tissues, impacting its biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in different subcellular compartments can impact its interactions with biomolecules and its overall biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kelevan can be synthesized through the esterification of the corresponding polychlorinated alicyclic carboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote ester formation .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the final product through distillation or recrystallization to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide in glacial acetic acid for oxidation reactions.

Nucleophiles: Various nucleophiles such as hydroxide ions or amines for substitution reactions.

Major Products Formed:

Chlordecone: Formed through the oxidation of this compound.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Chlordecone: A related polychlorinated compound with similar insecticidal properties.

Kepone: Another organochlorine insecticide that shares structural similarities with Kelevan.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other organochlorine insecticides. Its effectiveness at lower concentrations and its relatively lower persistence in the environment make it a preferred choice in certain agricultural applications .

Propriétés

IUPAC Name |

ethyl 5-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl10O4/c1-2-31-7(29)4-3-6(28)5-8(30)9(18)11(20)13(22)10(8,19)14(23)12(9,21)15(11,24)17(26,27)16(13,14)25/h30H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSKOXIJDWDKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CC1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058098 | |

| Record name | Kelevan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4234-79-1 | |

| Record name | Kelevan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4234-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kelevan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004234791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kelevan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(1,2,3,5,6,7,8,9,10,10-decachloro-4-hydroxypentacyclo(5,2,1,02,6,03,9,05,8)dec-4-yl)-4-oxovalerate;ethyl 5-(perchloro-5-hydroxypentacyclo[5,3,0,02,6,03,9,04,8]decan-5-yl)-4-oxopentanoate;kelevan (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of Kelevan in soil?

A1: Research shows that this compound undergoes both biotic and abiotic degradation in soil. [] In a study using this compound labeled with Carbon-14, around 99.2% of the applied radioactivity was recovered from soil samples after the storage period. [] While nearly all radioactivity was extractable from sterilized soil, native soil samples showed increasing radioactivity retention over time. This indicates incorporation of this compound and its degradation products into the soil organic matter. [] Over 30 months, this compound degraded into Chlordecon (about one-third) and a variety of unidentified degradation products (about two-thirds), proceeding through this compound acid as an intermediate. [] Interestingly, this compound and its metabolites did not seem to negatively affect soil microorganisms. []

Q2: How can this compound be analyzed in various matrices?

A2: Gas chromatography plays a crucial role in this compound analysis. Due to its structure, this compound needs to be converted into Chlordecon before gas chromatographic analysis. This can be achieved through thermal decomposition at high temperatures (around 475 °C) within the gas chromatograph's injection block. [, ] The method's sensitivity allows detection limits as low as 0.003 ppm for this compound and 0.002 ppm for Chlordecon. [] Sample preparation usually involves acetonitrile extraction followed by purification and concentration. [, ] For separating this compound from pre-existing Chlordecon in samples, column chromatography with silica gel and a benzene/acetone mobile phase proves effective. [] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is also a viable technique for this compound analysis, particularly in textiles. []

Q3: What is known about the biotransformation of Chlordecon, a major degradation product of this compound?

A3: Pseudomonas species have been shown to biotransform Chlordecon. [] Enrichment cultures using Chlordecon as a substrate led to the isolation of several Gram-negative microorganisms, including Pseudomonas species, capable of tolerating and/or degrading Chlordecon. [] These Pseudomonas species could utilize Chlordecon and related derivatives like Mirex and this compound as growth substrates. [] HPLC analysis confirmed the reduction of Chlordecon concentration in the media after incubation with these Pseudomonas species, regardless of whether Chlordecon was the sole carbon source or supplemented with other nutrients. []

Q4: Are there alternative methods to assess the mutagenic potential of this compound after plant metabolism?

A4: Yes, an in vitro method utilizing Nicotiana alata cell cultures has been proposed as a rapid screening tool to assess the potential mutagenicity of this compound and other agricultural chemicals after undergoing plant metabolism. [] This method has shown promising results in simulating whole-plant metabolism. [] In experiments, five pesticides, including this compound, were tested, and the results suggest that this cell culture method effectively mimics the metabolic processes occurring in whole plants. [] This approach was also successfully applied in the genetic system of Aspergillus nidulans, demonstrating its broader applicability. []

Q5: What are the implications of using Carbon-14 and Carbon-13 labeling in this compound research?

A5: The use of Carbon-14 and Carbon-13 labeling allows for sensitive tracing of this compound and related chlorinated polycyclic pesticides in various matrices. [] This is particularly useful for studying the environmental fate, metabolism, and degradation pathways of these compounds. [] For example, researchers have successfully synthesized Mirex, Chlordecon, and this compound labeled with Carbon-14, achieving specific activities ranging from 1.8 to 3.2 mCi/mmol. [] This labeling enables researchers to track the fate of these pesticides in environmental samples and assess their potential risks. [] Furthermore, the synthesis of Mirex and Chlordecon labeled with Carbon-13 from isopropyl formate-C13 allows for the determination of carbon-13 enrichment using techniques like selected ion monitoring (SIM). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

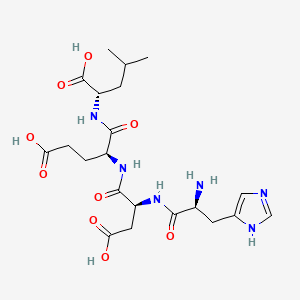

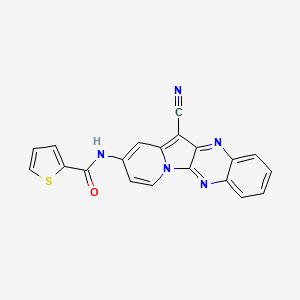

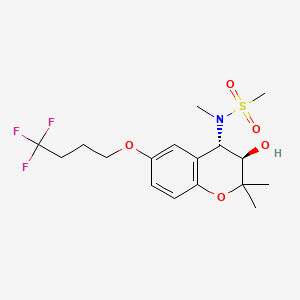

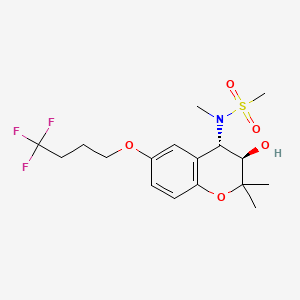

![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)

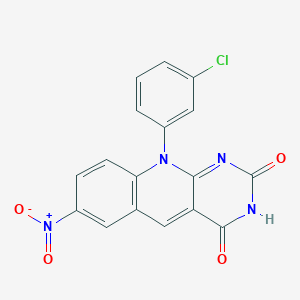

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)

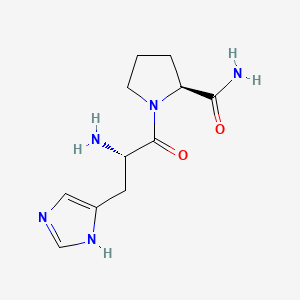

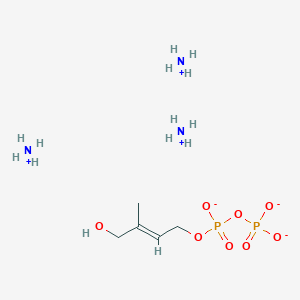

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)